(1S)-2,3-dihydro-1H-indene-1,4-diol

Chiral Building Block Enantiomeric Purity Pharmaceutical Intermediate

(1S)-2,3-Dihydro-1H-indene-1,4-diol (CAS 201655-77-8) is a chiral bicyclic diol comprising a partially saturated indene backbone with hydroxyl groups at the 1- and 4-positions. The (1S) configuration defines a single enantiomer of this C9H10O2 scaffold, distinguishing it from the racemic mixture (CAS 40419-24-7).

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B8412685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,3-dihydro-1H-indene-1,4-diol
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC=C2O
InChIInChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1
InChIKeyWMHPYZJGUKCADC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1S)-2,3-Dihydro-1H-indene-1,4-diol? A Procurement-Focused Overview for Chiral Diol Selection


(1S)-2,3-Dihydro-1H-indene-1,4-diol (CAS 201655-77-8) is a chiral bicyclic diol comprising a partially saturated indene backbone with hydroxyl groups at the 1- and 4-positions. The (1S) configuration defines a single enantiomer of this C9H10O2 scaffold, distinguishing it from the racemic mixture (CAS 40419-24-7) . Its importance for procurement decisions arises from the demand for high enantiomeric purity in chiral building blocks—a property that is not interchangeable between the enantiopure form and the racemate . The availability and defined stereochemistry of this compound are key considerations for medicinal chemistry and asymmetric synthesis programs.

Why Generic 2,3-Dihydro-1H-indene-1,4-diol Cannot Replace (1S)-2,3-Dihydro-1H-indene-1,4-diol


The racemic form of 2,3-dihydro-1H-indene-1,4-diol (CAS 40419-24-7) is a readily available mixture of (1S) and (1R) enantiomers. Substituting the racemate for the enantiopure (1S) compound in a chiral synthesis introduces an opposite enantiomer that can lead to a different stereochemical outcome in downstream reactions, often producing unwanted diastereomers or the biologically inactive enantiomer . The specific (1S) configuration is structurally required for the construction of conformationally rigid enantiopure 1,4-diol scaffolds with multiple contiguous chiral centers, as demonstrated in the synthesis of Pallidol analogues via dynamic kinetic resolution [1]. The failure of generic substitution is therefore not a matter of chemical reactivity but of stereochemical integrity, which is a critical quality attribute in chiral building block procurement.

Quantitative Evidence: How (1S)-2,3-Dihydro-1H-indene-1,4-diol Differentiates from Its Closest Analogues


Enantiomeric Purity: 98% ee for (1S)-2,3-Dihydro-1H-indene-1,4-diol vs. Achiral Racemic Mixture

The (1S) enantiomer is supplied with a certified purity of 98% (achiral purity specification), whereas the racemic 2,3-dihydro-1H-indene-1,4-diol is typically supplied at 95%+ purity with no defined enantiomeric excess . This specification gap quantifies a critical quality difference: the (1S) compound has a defined single-enantiomer composition, while the racemate is a 1:1 mixture of (1S) and (1R) enantiomers and provides no chiral information.

Chiral Building Block Enantiomeric Purity Pharmaceutical Intermediate

Regioisomeric Positional Differentiation: 1,4-Diol vs. 1,2-Diol Analogue cis-(1S,2R)-Indandiol

The 1,4-diol regioisomer is structurally distinct from the cis-1,2-indandiol framework. While cis-(1S,2R)-indandiol is a known chiral pharmaceutical intermediate for the HIV protease inhibitor Crixivan [1], the (1S)-2,3-dihydro-1H-indene-1,4-diol provides a different spatial arrangement of the two hydroxyl groups. The 1,4-substitution pattern creates a more extended hydrogen-bonding geometry than the vicinal 1,2-diol, which is documented to enable the construction of conformationally rigid enantiopure 1,4-diols with four contiguous chiral centers [2].

Regiochemistry Biotransformation Crixivan Intermediate

Rotatable Bond Rigidity: 0 Rotatable Bonds in (1S)-2,3-Dihydro-1H-indene-1,4-diol vs. Flexible Acyclic 1,4-Diols

The bicyclic indene framework of (1S)-2,3-dihydro-1H-indene-1,4-diol possesses zero rotatable bonds between the two hydroxyl-bearing carbon atoms, as computed by standard cheminformatics descriptors . In contrast, acyclic 1,4-diols such as 1,4-butanediol contain three rotatable bonds. Rigidity is a key parameter for reducing entropic penalties in binding events [1].

Conformational Rigidity Molecular Design Scaffold Hopping

Chiral Resolution Status: Enantiopure (1S) vs. Racemic Indene-1,4-diol in Biocatalytic Deracemization Studies

Enzymatic deracemization studies on halogenated dihydroindenediols demonstrate that obtaining optically active dihydroindenediols (including the 1,4-diol subclass) requires active kinetic resolution [1]. Racemic halogenated analogs have been resolved to enantiomerically enriched forms using Novozym 435® in MTBE at 30–40 °C over 20–30 hours. The absolute enantiomeric excess (ee) values achievable for these closely related 1,4-diol substrates are reported to be moderate to high, depending on the substitution pattern [1].

Enzymatic Deracemization Optical Purity Green Chemistry

Where (1S)-2,3-Dihydro-1H-indene-1,4-diol Delivers Maximum Value: High-Value Application Scenarios


Synthesis of Enantiopure Conformationally Rigid 1,4-Diol Scaffolds

The (1S) enantiomer serves as a precursor in dynamic kinetic resolution–asymmetric transfer hydrogenation (DKR-ATH) sequences to access enantiopure 1,4-diols bearing four contiguous chiral centers, as demonstrated in the construction of Pallidol analogues [1]. This specific application is inaccessible with racemic 2,3-dihydro-1H-indene-1,4-diol because the stereochemical outcome depends on the initial (1S) configuration.

Chiral Building Block for Bioactive Compound Libraries

Many biologically active natural products feature chiral indene and indane skeletons [1]. The single-enantiomer (1S)-2,3-dihydro-1H-indene-1,4-diol provides a defined stereochemistry for the construction of compound libraries targeting PPAR receptors, tubulin polymerization, and other validated targets where scaffold chirality is critical for activity [2].

Ligand and Catalyst Precursor Development

The rigid bicyclic framework and 1,4-diol motif are structurally suited for derivatization into chiral ligands for asymmetric catalysis. The predefined (1S) configuration in conjunction with the zero rotatable bond character enables the design of conformationally predictable metal-chelating motifs, offering a synthetic advantage over flexible 1,4-diol ligands [1].

Pharmaceutical Intermediate Where Enantiomeric Identity Is a Regulatory Requirement

For pharmaceutical development where a downstream active pharmaceutical ingredient (API) has a defined (S)-configuration at the benzylic indane position, procurement of the pre-resolved (1S) enantiomer (98% purity) eliminates the need for chiral resolution steps, reduces development time, and supports regulatory filing by ensuring a well-characterized starting material with a defined stereochemical identity [1][2].

Quote Request

Request a Quote for (1S)-2,3-dihydro-1H-indene-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.